

Unveiling the Molecular Targets of Quinquenoside R1: A Comparative Guide

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Compound of Interest		
Compound Name:	Quinquenoside R1	
Cat. No.:	B3029983	Get Quote

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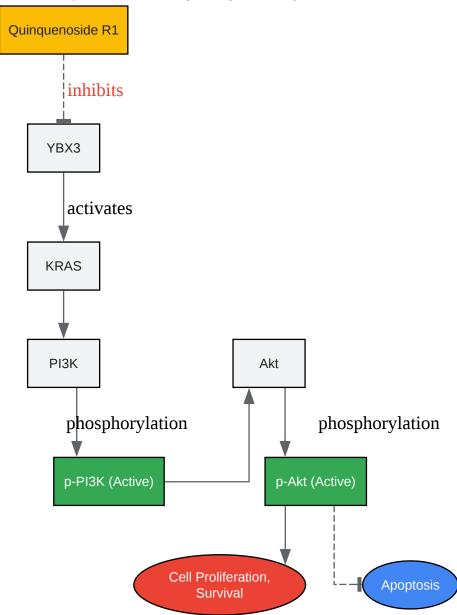
Quinquenoside R1, a notable saponin also recognized as Notoginsenoside R1 (NGR1), has garnered significant attention for its diverse pharmacological activities, particularly its anticancer properties. This guide provides a focused analysis of its molecular targets, primarily within the context of breast cancer, and offers a comparative perspective against established inhibitors of the identified signaling pathways. All experimental data is presented for objective evaluation, accompanied by detailed protocols for key assays.

Primary Molecular Target: The YBX3/PI3K/Akt Signaling Axis

Experimental evidence strongly indicates that in breast cancer, particularly in MCF-7 cells, **Quinquenoside R1** exerts its anti-proliferative and pro-apoptotic effects by targeting the YBX3/PI3K/Akt signaling pathway. **Quinquenoside R1** has been shown to downregulate the expression of Y-box binding protein 3 (YBX3), a protein implicated in tumor progression. This downregulation, in turn, leads to the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway, a critical signaling cascade that promotes cell survival, growth, and proliferation.

The mechanism involves the suppression of KRAS expression, which is regulated by YBX3. The reduction in KRAS activity leads to decreased phosphorylation and, therefore, inactivation of PI3K and its downstream effector, Akt.





Quinquenoside R1 Signaling Pathway in Breast Cancer

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Quinquenoside R1 inhibits the YBX3/KRAS/PI3K/Akt pathway.

Comparative Analysis of Inhibitory Activity

To contextualize the efficacy of **Quinquenoside R1**, its cytotoxic effects on the MCF-7 breast cancer cell line are compared with those of well-established PI3K inhibitors, Wortmannin and LY294002.



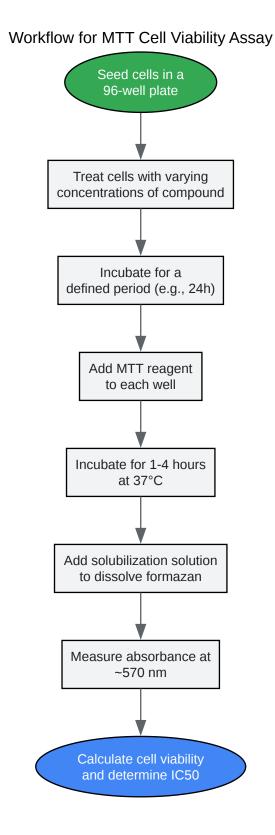
Compound	Target(s)	Cell Line	IC50 Value	Citation(s)
Quinquenoside R1 (NGR1)	YBX3, PI3K/Akt Pathway	MCF-7	148.9 μM (at 24h)	
Wortmannin	Pan-PI3K	MCF-7	400 nM (at 24h)	_
LY294002	Pan-PI3K	MCF-7	0.87 μΜ	_

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Experimental ProtocolsCell Viability and IC50 Determination by MTT Assay

This protocol is used to assess the cytotoxic effects of **Quinquenoside R1** and other inhibitors on cancer cells and to determine their IC50 values.





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